2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine
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Overview
Description
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine is a chemical compound characterized by its pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the trifluoromethyl group.
Pyrrolizine: A related compound with a fused ring structure.
Prolinol: A derivative with a hydroxyl group.
Uniqueness: 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
Properties
Molecular Formula |
C13H16F3N |
---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(2)11(6-7-17-12)9-4-3-5-10(8-9)13(14,15)16/h3-5,8,11,17H,6-7H2,1-2H3 |
InChI Key |
JYVPZRVOFKMBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1)C2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
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